molecular formula C12H10FLiN2O2 B2524494 Lithium 1-cyclobutyl-5-fluoro-1H-benzo[d]imidazole-2-carboxylate CAS No. 2197057-49-9

Lithium 1-cyclobutyl-5-fluoro-1H-benzo[d]imidazole-2-carboxylate

Cat. No.: B2524494
CAS No.: 2197057-49-9
M. Wt: 240.16
InChI Key: WWHIVETYSJICJC-UHFFFAOYSA-M
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Description

Lithium 1-cyclobutyl-5-fluoro-1H-benzo[d]imidazole-2-carboxylate is a useful research compound. Its molecular formula is C12H10FLiN2O2 and its molecular weight is 240.16. The purity is usually 95%.
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Scientific Research Applications

Electrolytes for Lithium Batteries

Lithium salts derived from benzimidazole and imidazole compounds, including those with fluoroalkylated groups, have been studied for their potential as electrolytes in lithium-ion batteries. These compounds exhibit significant electrochemical stability and improved lithium ion pair dissociation energy, which are crucial for high-voltage battery applications. For example, cyano substituted fluoroalkylated benzimidazole and imidazole anions have shown promising results, with some derivatives displaying oxidation potentials suitable for high voltage applications and better dissociation energies compared to conventional anions used in battery electrolytes (Scheers et al., 2010).

Synthesis and Characterization of Complexes

Research has also explored the synthesis and characterization of imidazolium and benzimidazolium complexes with various metals, potentially including lithium. These complexes can exhibit unique properties such as very short metal-nitrogen bonds, contributing to their potential applications in catalysis, material science, and as intermediates in organic synthesis (Panda et al., 2009).

Imidazolium-based Electrolyte Salts

Imidazolium functionalized imide-based electrolyte salts have been synthesized and studied for their performance in lithium-ion batteries. Such compounds, including lithium (fluorosulfonyl)((3-(1-methyl-1H-imidazol-3-ium-3-yl)propyl)sulfonyl)imide) bis(trifluorosulfonyl)imide, demonstrate high electrochemical stability, good lithium ion conductivity, and low viscosity, making them suitable for high-performance battery applications (Ahmed et al., 2019).

Reaction Mechanisms and Synthesis

Studies have also focused on the reaction mechanisms involving lithium 1,3-diketonates and their interactions with diaminoarenes and aminobenzenethiols, leading to the synthesis of compounds like benzimidazoles and benzothiazoles. These reactions and the resulting compounds have implications for the development of new materials and synthetic methodologies (Filyakova et al., 2010).

Ionic Liquids and Electrolyte Stability

The role of imidazolium salts in enhancing the discharge performance and cycle life of lithium-sulfur batteries when mixed with conventional lithium salts in electrolytes has been investigated. These studies suggest that imidazolium salts can significantly improve battery performance, offering a pathway to more durable and efficient energy storage solutions (Kim et al., 2005).

Properties

IUPAC Name

lithium;1-cyclobutyl-5-fluorobenzimidazole-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11FN2O2.Li/c13-7-4-5-10-9(6-7)14-11(12(16)17)15(10)8-2-1-3-8;/h4-6,8H,1-3H2,(H,16,17);/q;+1/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWHIVETYSJICJC-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[Li+].C1CC(C1)N2C3=C(C=C(C=C3)F)N=C2C(=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10FLiN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.